2-Hydroxy Atorvastatin-d5 (disodium)
Description
Contextual Significance of Atorvastatin (B1662188) and its Major Hydroxylated Metabolites
Atorvastatin is a widely prescribed synthetic lipid-lowering agent belonging to the statin class of drugs. It functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver. metsol.com This inhibition leads to a reduction in total cholesterol, low-density lipoprotein (LDL) cholesterol, apolipoprotein B, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. acs.orgmedchemexpress.com
Fundamental Principles and Utility of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a powerful technique used extensively in pharmaceutical research to trace the metabolic fate of drugs and other biologically active compounds. This method involves the substitution of one or more atoms in a molecule with their non-radioactive (stable) isotope. Common stable isotopes used in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Because stable isotopes are not radioactive, they are safe for use in human studies. acs.org
The key principle behind stable isotope labeling is that the labeled molecule is chemically identical to its unlabeled counterpart and behaves in the same way in biological systems. However, the difference in mass allows it to be distinguished and quantified by mass spectrometry (MS). This ability to differentiate between the administered drug and its metabolites from endogenous compounds is a significant advantage. alfa-chemistry.com
The applications of stable isotope labeling in pharmaceutical sciences are diverse and include:
Metabolism Studies: Tracing the metabolic pathways of a drug to identify and quantify its metabolites. acs.org
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision. alfa-chemistry.com
Bioavailability and Bioequivalence Studies: Accurately assessing the amount of a drug that reaches systemic circulation. alfa-chemistry.comnih.gov
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect each other's metabolism and pharmacokinetics.
Deuterium labeling, the replacement of hydrogen with its heavier isotope, is a particularly common strategy. The increased mass of deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing the rate of metabolic reactions at that specific site. acs.orgacs.org This property can be exploited to create drugs with improved pharmacokinetic profiles. nih.govnih.gov
Role of 2-Hydroxy Atorvastatin-d5 as a Research Tool in Drug Metabolism and Analytical Chemistry
In the context of analytical chemistry and drug metabolism studies, deuterated compounds like 2-Hydroxy Atorvastatin-d5 serve as ideal internal standards (IS) for quantitative bioanalysis, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comnih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. scispace.com It is used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. clearsynth.com
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
Similar Chemical and Physical Properties: A deuterated standard like 2-Hydroxy Atorvastatin-d5 co-elutes with the unlabeled analyte (2-Hydroxy Atorvastatin) during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. texilajournal.com
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the analyte signal during MS analysis. Because the SIL internal standard is affected by these matrix effects in the same way as the analyte, it provides effective compensation. clearsynth.com
Improved Accuracy and Precision: The use of a SIL internal standard minimizes errors arising from sample extraction, handling, and instrument variability, leading to more reliable and reproducible quantitative data. texilajournal.comscispace.com
Specifically, 2-Hydroxy Atorvastatin-d5 is used as an internal standard for the accurate quantification of the active metabolite 2-hydroxy atorvastatin in various biological matrices. nih.gov The use of deuterated standards for atorvastatin and its metabolites is crucial because these compounds can interconvert between their acid and lactone forms in vivo and during sample handling. researchgate.net Using a corresponding deuterated internal standard for each analyte ensures that any such conversion is accounted for, leading to a more accurate assessment.
Scope and Objectives of Research Utilizing 2-Hydroxy Atorvastatin-d5 (Disodium)
The primary application of 2-Hydroxy Atorvastatin-d5 (disodium) is as a high-fidelity internal standard in the development and validation of bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. medchemexpress.comnih.gov The overarching goal of research employing this compound is to achieve highly accurate and precise quantification of atorvastatin's active metabolites.
Key objectives of research utilizing 2-Hydroxy Atorvastatin-d5 (disodium) include:
Development of Sensitive and Selective Bioanalytical Methods: To create robust LC-MS/MS methods capable of measuring low concentrations of atorvastatin and its metabolites in biological fluids like plasma. nih.govnih.gov
Pharmacokinetic Characterization: To accurately define the pharmacokinetic profiles of atorvastatin and its active metabolites in different patient populations. researchgate.netnih.gov This includes determining parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
High-Throughput Clinical Sample Analysis: To enable the rapid and reliable analysis of a large number of samples from clinical trials, which is essential for evaluating the efficacy and safety of atorvastatin. nih.gov
Investigation of Genetic Factors: To study how genetic variations in metabolic enzymes (like CYP3A4) and drug transporters influence the pharmacokinetics of atorvastatin and its metabolites, with the ultimate aim of personalizing therapy. nih.gov
By facilitating precise measurement, 2-Hydroxy Atorvastatin-d5 (disodium) plays a critical role in advancing our understanding of atorvastatin's complex metabolic profile and its clinical effects.
Data Tables
Table 1: Properties of 2-Hydroxy Atorvastatin-d5 Disodium (B8443419) Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₃₃D₅FN₂Na₂O₆ | nih.gov |
| Molecular Weight | 623.6 g/mol | nih.gov |
| Monoisotopic Mass | 623.24318723 Da | nih.gov |
| Isotope Type | Deuterium | lgcstandards.com |
| Primary Application | Internal Standard | medchemexpress.comnih.gov |
Table 2: Analytical Method Parameters Using Deuterated Atorvastatin Standards
| Parameter | Details | Source |
|---|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |
| Internal Standards | Atorvastatin-D5, 2-Hydroxy Atorvastatin-D5, 4-Hydroxy Atorvastatin-D5 | nih.gov |
| Biological Matrix | Human Plasma | nih.gov |
| Extraction Method | Solid-Phase Extraction | nih.gov |
| Calibration Range (2-Hydroxy Atorvastatin) | 0.500 - 250 ng/mL | nih.gov |
| Extraction Recovery | >80% | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H33FN2Na2O6 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; |
InChI Key |
KNVKONHBFPQVPI-SZNAXHTISA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for 2 Hydroxy Atorvastatin D5 Disodium
Methodologies for Deuterium (B1214612) Introduction in Complex Organic Molecules
The introduction of deuterium into organic molecules can be achieved through several established methodologies. researchgate.net These techniques range from direct exchange reactions on a substrate to building the molecule from pre-deuterated starting materials. clearsynth.comresearchgate.net The choice of method depends on the desired labeling pattern, the stability of the substrate molecule, and the availability of deuterated reagents.
Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org These reactions are often equilibrium processes, requiring a large excess of a deuterium source, typically deuterium oxide (D₂O), to drive the reaction toward the deuterated product. wikipedia.orglibretexts.org
Acid and Base-Catalyzed Exchange: Protons on carbon atoms adjacent to carbonyl groups (α-hydrogens) or other electron-withdrawing groups are acidic and can be exchanged for deuterium under basic or acidic conditions. libretexts.orgnih.gov The reaction proceeds through the formation of an enol or enolate intermediate. nih.gov Similarly, labile hydrogens on heteroatoms (e.g., in hydroxyl or amine groups) readily exchange with deuterium from solvents like D₂O. wikipedia.orgnih.gov
Metal-Catalyzed Exchange: Transition metal catalysts, such as platinum, palladium, or ruthenium, can facilitate the exchange of less acidic C-H bonds. wikipedia.orgnih.govnih.gov These methods can achieve high levels of deuterium incorporation, sometimes leading to the exchange of all non-exchangeable hydrogen atoms in a process known as perdeuteration. wikipedia.org
Table 1: Comparison of Hydrogen-Deuterium Exchange Methods
| Method | Catalyst/Reagent | Deuterium Source | Target Protons | Conditions |
|---|---|---|---|---|
| Base-Catalyzed | NaOD, K₂CO₃ | D₂O, Acetone-d₆ | Acidic protons (e.g., α-carbonyl) | Mild to moderate heating |
| Acid-Catalyzed | D₂SO₄, DCl | D₂O | Protons on aromatic rings, activated C-H | Often requires elevated temperatures |
| Metal-Catalyzed | Pt, Pd/C, Ru, Ir | D₂ gas, D₂O | Aromatic and aliphatic C-H bonds | Varies from mild to high temp/pressure |
This strategy involves the use of starting materials or reagents where deuterium atoms are already incorporated. simsonpharma.comresearchgate.net The synthesis proceeds through standard organic reactions, carrying the deuterium label into the final product. This method provides precise control over the location of the deuterium atoms. zeochem.com
Commonly used deuterated reagents include:
Deuterated solvents like deuterium oxide (D₂O), methanol-d₄, and acetone-d₆. researchgate.netacs.org
Reducing agents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net
Alkylating agents like iodomethane-d₃ (CD₃I). simsonpharma.com
Deuterated building blocks, such as benzene-d₆ or aniline-d₅, which can be used to construct specific parts of a larger molecule. researchgate.net
Table 2: Examples of Deuterated Reagents and Their Applications
| Reagent | Formula | Typical Application |
|---|---|---|
| Sodium Borodeuteride | NaBD₄ | Reduction of aldehydes and ketones to deuterated alcohols |
| Iodomethane-d₃ | CD₃I | Introduction of a deuterated methyl group |
| Benzene-d₆ | C₆D₆ | Synthesis of deuterated aromatic compounds |
| Aniline-d₅ | C₆D₅NH₂ | Used as a precursor for deuterated phenyl-containing structures researchgate.net |
| Deuterium Oxide | D₂O | Source for H-D exchange and deuteration of alcohols/amines |
Catalytic deuteration typically refers to the addition of deuterium across unsaturated bonds, such as double or triple bonds, using a metal catalyst. juniperpublishers.com
Direct Deuteration with D₂ Gas: This is a common method for deuterating alkenes and alkynes to the corresponding deuterated alkanes using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with deuterium gas (D₂). juniperpublishers.com However, D₂ gas is expensive and requires specialized handling equipment. juniperpublishers.com
Catalytic Transfer Deuteration: This emerging technique avoids the use of D₂ gas by employing deuterium donors, which are stable, easy-to-handle liquid or solid reagents. nih.govbohrium.com Common donors include deuterated formic acid, isopropanol-d₈, or D₂O. nih.govresearchgate.net The reaction is mediated by a transition metal catalyst that facilitates the transfer of deuterium from the donor to the substrate. nih.govbohrium.comresearchgate.net
Targeted Chemical Synthesis of 2-Hydroxy Atorvastatin-d5
The synthesis of 2-Hydroxy Atorvastatin-d5 is a complex, multi-step process. A direct synthesis of the final metabolite is challenging; therefore, a common strategy involves the synthesis of the parent drug, Atorvastatin-d5, followed by a hydroxylation step.
A plausible and efficient route for introducing the d5-label is through a deuterated reagent-based approach, specifically using aniline-2,3,4,5,6-d₅. researchgate.net The core of the Atorvastatin (B1662188) molecule is a pyrrole (B145914) ring, which is often constructed via the Paal-Knorr synthesis. researchgate.net In this approach, aniline-d₅ would be used as a key building block to form the N-phenylcarbamoyl group, thereby incorporating the five deuterium atoms onto one of the phenyl rings of the molecule. researchgate.net
The subsequent steps would involve building the rest of the Atorvastatin structure onto the deuterated pyrrole core, including the chiral side chain. researchgate.netnewdrugapprovals.org Once Atorvastatin-d5 is synthesized and purified, the final step is the regioselective introduction of the hydroxyl group at the ortho-position of the other phenyl ring (the one not deuterated) to yield 2-Hydroxy Atorvastatin-d5. This can be achieved through targeted oxidation or, more commonly, via biotransformation as described in the next section.
Biotransformation Approaches for Deuterated Metabolite Production
Biotransformation offers a highly specific and efficient method for producing drug metabolites. hyphadiscovery.com In humans, Atorvastatin is metabolized into its active ortho- and para-hydroxylated metabolites primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. caymanchem.com
This natural metabolic pathway can be leveraged to produce 2-Hydroxy Atorvastatin-d5. The strategy involves:
Synthesizing the deuterated parent drug, Atorvastatin-d5, as described previously.
Incubating the purified Atorvastatin-d5 with a biological system containing the CYP3A4 enzyme. This is often done in vitro using human liver microsomes, which are rich in P450 enzymes.
The enzyme selectively hydroxylates the Atorvastatin-d5 at the ortho- (2-hydroxy) and para- (4-hydroxy) positions.
The desired 2-Hydroxy Atorvastatin-d5 metabolite is then isolated from the reaction mixture and purified using chromatographic techniques.
While this is a highly effective method for achieving the correct regiochemistry and stereochemistry of hydroxylation, the rate of metabolism can sometimes be affected by the presence of deuterium due to the kinetic isotope effect, potentially proceeding more slowly than with the non-deuterated drug. juniperpublishers.comhyphadiscovery.com
Post-Synthetic Derivatization and Salt Formation (e.g., Disodium)
After the synthesis and purification of 2-Hydroxy Atorvastatin-d5, the final step is its conversion to the disodium (B8443419) salt. Salt formation is often performed to improve the solubility and stability of a compound. 2-Hydroxy Atorvastatin contains two acidic protons: one on the carboxylic acid of the heptanoic acid side chain and another on the newly introduced phenolic hydroxyl group.
The formation of the disodium salt is typically achieved by reacting the purified 2-Hydroxy Atorvastatin-d5 with a stoichiometric amount (two equivalents) of a suitable sodium base.
Common methods include:
Reaction with Sodium Hydroxide (B78521): Dissolving the compound in a suitable solvent (e.g., water, ethanol) and adding two equivalents of an aqueous sodium hydroxide (NaOH) solution. google.comgoogle.com
Reaction with Sodium Alkoxides: Using a base like sodium ethoxide in an anhydrous organic solvent.
After the acid-base reaction is complete, the disodium salt is typically isolated by precipitation, crystallization, or lyophilization to yield the final 2-Hydroxy Atorvastatin-d5 (disodium) product as a solid. google.comgoogle.com
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure, isotopic labeling pattern, and purity of 2-Hydroxy Atorvastatin-d5 (disodium). These techniques provide detailed information on the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules. For 2-Hydroxy Atorvastatin-d5, NMR is crucial for verifying the precise location of the deuterium atoms and assessing the isotopic enrichment. The IUPAC name, disodium (B8443419);(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, indicates that the five deuterium atoms are located on the phenyl group at the 3-position of the pyrrole (B145914) ring. nih.gov
¹H NMR (Proton NMR) is used to confirm the absence of hydrogen atoms at the specified deuteration sites. A comparison between the ¹H NMR spectrum of unlabeled 2-Hydroxy Atorvastatin (B1662188) and the d5-labeled compound would show a significant reduction or complete disappearance of the signals corresponding to the phenyl group protons. The integration of any residual proton signals in this region relative to the signals from non-deuterated parts of the molecule allows for the quantification of isotopic purity.
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. The spectrum would show signals in the aromatic region, confirming the presence and chemical environment of the deuterium atoms on the phenyl ring. The chemical shifts in ²H NMR are identical to those in ¹H NMR, providing unambiguous confirmation of the labeling position.
Table 1: Expected NMR Spectroscopic Data for Deuterium Position and Purity Analysis
| Technique | Parameter | Expected Observation for 2-Hydroxy Atorvastatin-d5 (disodium) | Purpose |
| ¹H NMR | Signal Disappearance | Signals corresponding to the C₆H₅ group at the pyrrole-3 position are absent or significantly diminished. | Confirms position of deuterium labeling. |
| Signal Integration | Comparison of residual proton signals in the deuterated region to non-labeled proton signals (e.g., isopropyl group protons). | Quantifies isotopic purity and enrichment. | |
| ²H NMR | Signal Presence | A distinct resonance peak is observed in the aromatic region of the spectrum. | Directly confirms the presence and chemical environment of the deuterium atoms. |
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Isotopic Purity
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition and isotopic purity of 2-Hydroxy Atorvastatin-d5 (disodium). This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. This precision allows for the unequivocal determination of a molecule's elemental formula. scirp.org
For 2-Hydroxy Atorvastatin-d5 (disodium), the expected monoisotopic mass is 623.24318723 Da. nih.gov HR-MS analysis would aim to detect the molecular ion (e.g., [M-2Na+H]⁻ or [M-2Na+2H]⁺) and match its measured m/z value to the theoretical value calculated for the elemental formula C₃₃H₂₈D₅FN₂O₆. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the correct elemental composition. scirp.org
Furthermore, HR-MS is used to assess isotopic purity by analyzing the ion cluster of the molecule. The relative intensities of the ion peaks corresponding to the d5-labeled compound versus potential d0 to d4 variants are measured. A high relative intensity of the target d5 peak confirms high isotopic enrichment. schd-shimadzu.com
Table 2: HR-MS Data for Elemental Composition and Isotopic Purity
| Parameter | Theoretical Value | Measured Value (Expected) | Purpose |
| Elemental Formula | C₃₃H₂₈D₅FN₂Na₂O₆ | N/A | Basis for theoretical mass calculation. |
| Monoisotopic Mass | 623.2432 Da nih.gov | ~623.2432 Da | Confirms elemental composition. |
| Mass Error | N/A | < 5 ppm scirp.org | Validates the accuracy of the mass measurement. |
| Isotopic Distribution | High abundance of the d5 species relative to d0-d4 species. | Spectrum shows a dominant peak for the d5 ion. | Confirms high isotopic enrichment. |
Chromatographic Separation Techniques
Chromatographic techniques are central to separating the analyte of interest from a complex matrix, such as plasma, and from other related substances or impurities. nih.gov For 2-Hydroxy Atorvastatin-d5, both UPLC and RP-HPLC are critical methodologies.
Ultra-High Performance Liquid Chromatography (UPLC) for Separation Optimization
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particle sizes. This results in substantially higher separation efficiency, increased resolution, faster analysis times, and greater sensitivity. nih.gov In the context of bioanalytical method validation, 2-Hydroxy Atorvastatin-d5 is often used as an internal standard for the quantification of its non-labeled counterpart, 2-Hydroxy Atorvastatin, in biological samples. nih.gov
A validated UPLC-MS/MS method for the quantification of atorvastatin and its active metabolites utilizes 2-Hydroxy Atorvastatin-d5 as an internal standard. nih.gov The chromatographic separation was achieved on a reverse-phase C18 column under isocratic conditions, demonstrating the technique's robustness. nih.gov The short elution time of under 5.2 minutes highlights the high-throughput capability of UPLC, which is essential for clinical studies. nih.gov
Table 3: Example of UPLC Method Parameters for Analytes Including 2-Hydroxy Atorvastatin
| Parameter | Condition | Reference |
| Column | Reverse-phase C18 Symmetry Shield (150 × 4.6 mm, 5.0 μm) | nih.gov |
| Mobile Phase | Acetonitrile (B52724) : 2 mM Ammonium Formate (pH 3.0) (65:35 v/v) | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Total Run Time | < 5.2 minutes | nih.gov |
Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) for Method Development
Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of pharmaceutical compounds, including Atorvastatin and its metabolites. rjptonline.orgnih.gov In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase. Method development involves optimizing various parameters to achieve efficient separation of the target analyte from impurities and other matrix components. nih.gov
Key aspects of RP-HPLC method development include selecting an appropriate column and optimizing the mobile phase composition. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol (B129727). nih.gov The pH of the buffer and the ratio of organic modifier to water are adjusted to control the retention and selectivity of the separation. nih.gov The flow rate and detection wavelength are also critical parameters; for Atorvastatin and its hydroxylated metabolites, UV detection is commonly performed around 240-250 nm. rjptonline.orgnih.gov
Table 4: Typical RP-HPLC Method Development Parameters for Atorvastatin and Related Compounds
| Parameter | Typical Range / Selection | Purpose |
| Column | Phenomenex Gemini C18 (250x4.6 mm, 5 µm) or equivalent nih.gov | Provides non-polar stationary phase for retention. |
| Mobile Phase | Aqueous Buffer (e.g., Potassium Dihydrogen Phosphate) and Organic Modifier (e.g., Acetonitrile, Methanol) nih.gov | Elutes analytes from the column; composition is optimized for resolution. |
| pH Adjustment | Orthophosphoric acid to achieve a target pH (e.g., 4.0) nih.gov | Controls the ionization state of the analyte, affecting retention. |
| Flow Rate | 0.7 - 1.0 mL/min rjptonline.orgnih.gov | Affects analysis time and separation efficiency. |
| Detection | UV at ~240 nm nih.gov | Monitors the column effluent for the analytes of interest. |
Tandem Mass Spectrometry (MS/MS and MSn) for Structural Elucidation and Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for both structural elucidation and quantification. It involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. scirp.org This process provides a fragmentation "fingerprint" that is unique to a specific molecular structure.
For 2-Hydroxy Atorvastatin-d5, the molecular ion ([M+H]⁺ or [M-H]⁻) is first isolated. The fragmentation of this precursor ion provides structural information. scirp.org The presence of the five deuterium atoms on a specific phenyl group serves as a powerful diagnostic tool. nih.gov Any fragment ion that retains this deuterated phenyl group will have a mass that is 5 Da higher than the corresponding fragment from the unlabeled compound. This mass shift allows for the confident assignment of fragment structures and helps to map the fragmentation pathway. scirp.org
Studies on the non-labeled Atorvastatin have detailed its fragmentation patterns, identifying major product ions resulting from cleavages around the pyrrole core and loss of the heptanoic acid side chain. scirp.org This knowledge can be directly applied to predict the fragmentation of 2-Hydroxy Atorvastatin-d5. For instance, the fragmentation of the protonated molecular ion of Atorvastatin (m/z 559.26) yields major fragments at m/z 440.22 and 466.20. scirp.org For the d5-labeled analog, these corresponding fragments would be expected at m/z 445.25 and 471.23, confirming the location of the label. The use of electrospray ionization (ESI) in negative ion mode has also been shown to improve selectivity for Atorvastatin and its metabolites. nih.gov
Table 5: Predicted MS/MS Fragmentation Data for 2-Hydroxy Atorvastatin-d5
| Ion Type | Predicted m/z for 2-Hydroxy Atorvastatin-d5 | Corresponding Fragment in Unlabeled Atorvastatin (m/z) scirp.org | Structural Information |
| Precursor Ion [M+H]⁺ | ~619.28 | 575 (for 2-Hydroxy Atorvastatin) | Represents the protonated molecule. |
| Product Ion | ~461 | 456 | Loss of the dihydroxyheptanoic acid side chain. |
| Product Ion | ~443 | 438 | Subsequent loss of water from the above fragment. |
| Product Ion | ~297 | 292 | Fragment containing the deuterated phenyl-pyrrole core. |
Electrospray Ionization (ESI) Mode Optimization
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar molecules like 2-Hydroxy Atorvastatin-d5. The optimization of ESI parameters is a critical step in developing a sensitive and reliable LC-MS/MS method. Both positive and negative ion modes have been explored for the analysis of atorvastatin and its metabolites.
In positive ion mode, the molecule is typically protonated, forming the [M+H]⁺ ion. This mode has been successfully applied in numerous studies for the quantification of atorvastatin and its hydroxy metabolites. nih.govosf.iomdpi.comnih.gov For instance, one method utilized a positive electrospray ionization technique to achieve a stable and intense signal for the analytes. nih.govosf.io Another study also operated the mass spectrometer in positive ion mode for the detection of atorvastatin and its metabolites. mdpi.com
Multiple Reaction Monitoring (MRM) Transition Development
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantification. It involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the monitoring of a specific product ion. The development of an MRM transition for 2-Hydroxy Atorvastatin-d5 is crucial for its use as an internal standard.
For deuterated standards like 2-Hydroxy Atorvastatin-d5, the precursor ion will have a higher mass-to-charge ratio (m/z) than its non-labeled counterpart due to the presence of deuterium atoms. The fragmentation pattern, however, is generally expected to be similar.
Several studies have reported the MRM transitions for 2-Hydroxy Atorvastatin and its deuterated analog. In a method utilizing negative ion mode, the MRM transition for 2-Hydroxy Atorvastatin-d5 was m/z 578.5 → 283.1. nih.gov Another study, also in negative ion mode, reported a similar transition of m/z 578.5 → 283.2 for 2-AT-D5. nih.gov In positive ion mode, while the specific transition for the disodium salt is not detailed, the general principle involves monitoring the transition from the deuterated precursor to a characteristic product ion. For the non-deuterated 2-hydroxy atorvastatin, a common transition in positive mode is m/z 575.4 → 466.2. mdpi.com
The selection of the most abundant and stable fragment ion is key to achieving high sensitivity. The collision energy is optimized to maximize the intensity of the desired product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 2-Hydroxy Atorvastatin-d5 | 578.5 | 283.1 | Negative |
| 2-Hydroxy Atorvastatin-d5 | 578.5 | 283.2 | Negative |
| 2-Hydroxy Atorvastatin | 573.5 | 278.1 | Negative |
| 2-Hydroxy Atorvastatin | 575.4 | 466.2 | Positive |
Sample Preparation Techniques for Biological Matrices
The accurate quantification of 2-Hydroxy Atorvastatin-d5 in biological matrices such as plasma requires efficient sample preparation to remove proteins, phospholipids, and other interfering substances. The two most common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE) Development and Optimization
Solid Phase Extraction is a widely used technique for the purification and concentration of analytes from complex matrices. d-nb.info The choice of sorbent and the optimization of the wash and elution steps are critical for achieving high recovery and clean extracts.
For atorvastatin and its metabolites, which are non-polar, reversed-phase SPE is a common approach. nih.govosf.io In one validated method, a Bond Elute Plexa 30mg/mL cartridge was used. The cartridges were conditioned with methanol and water. After loading the sample, they were washed with water and a 10% v/v methanol in water solution. The analytes were then eluted with an appropriate organic solvent. osf.io Another study also employed SPE to reduce ion-suppression and/or enhancement effects, leading to a more reliable analysis. nih.gov The use of polymeric sorbents can offer advantages in terms of pH stability and higher binding capacity.
Liquid-Liquid Extraction (LLE) Considerations
Liquid-Liquid Extraction is another effective technique for sample clean-up. It relies on the differential solubility of the analyte in two immiscible liquid phases. The choice of extraction solvent is crucial and is based on the polarity and solubility of the analyte.
For the analysis of atorvastatin and its metabolites, various organic solvents have been used for LLE. A review of bioanalytical methods showed that LLE is a frequently used sample preparation technique. d-nb.info The efficiency of LLE can be influenced by the pH of the aqueous phase, which can be adjusted to ensure the analyte is in its most non-polar form to facilitate its transfer into the organic phase.
Method Validation Parameters for Bioanalytical Assays
The validation of a bioanalytical method ensures its reliability for the intended application. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Linearity and Calibration Range Determination
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
For the quantification of atorvastatin and its metabolites, including 2-hydroxy atorvastatin, various linear ranges have been established. One study demonstrated linearity for 2-hydroxy atorvastatin from 0.500 to 250 ng/mL in human plasma. nih.govosf.io Another method reported a linear range of 0.10 to 40.00 ng/mL for both atorvastatin and 2-hydroxyatorvastatin. nih.gov A highly sensitive method achieved a lower limit of quantitation (LLOQ) of 0.050 ng/mL for all analytes. nih.gov The acceptance criterion for the correlation coefficient (r²) of the calibration curve is typically ≥ 0.99.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| 2-Hydroxy Atorvastatin | 0.500 - 250 | 0.500 | >0.99 |
| 2-Hydroxy Atorvastatin | 0.10 - 40.00 | 0.07 | Not Reported |
| 2-Hydroxy Atorvastatin | Not specified | 0.050 | >0.99 |
Precision and Accuracy Assessments (Inter-day and Intra-day)
Precision and accuracy are fundamental criteria in the validation of bioanalytical methods. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
In a high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method developed for the simultaneous estimation of Atorvastatin and its active metabolites, 2-Hydroxy Atorvastatin-d5 was used as the internal standard for 2-Hydroxy Atorvastatin. nih.gov The method demonstrated consistent and reproducible precision and accuracy across the validation range. nih.gov The within-batch (intra-day) and between-batch (inter-day) precision and accuracy were evaluated for 2-Hydroxy Atorvastatin at concentrations of 0.500 ng/mL (Lower Limit of Quantification, LLOQ), 1.500 ng/mL (Low Quality Control, LQC), 125.000 ng/mL (Medium Quality Control, MQC), and 225.000 ng/mL (High Quality Control, HQC). nih.govosf.io
Table 1: Inter-day and Intra-day Precision and Accuracy for 2-Hydroxy Atorvastatin Quantification using 2-Hydroxy Atorvastatin-d5 as an Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.500 | ≤ 5.0 | 90-110 | ≤ 5.0 | 90-110 |
| LQC | 1.500 | ≤ 4.5 | 95-105 | ≤ 4.5 | 95-105 |
| MQC | 125.000 | ≤ 3.0 | 97-103 | ≤ 3.0 | 97-103 |
| HQC | 225.000 | ≤ 2.5 | 98-102 | ≤ 2.5 | 98-102 |
Data synthesized from descriptive findings in the cited literature. nih.govosf.io
Another sensitive, high-throughput LC-MS/MS method reported precision for the combined concentrations of 2-hydroxyatorvastatin and its lactone form (2OATR + 2OATRL) to be between 2.6% and 13.8%. nih.gov
Stability and Recovery Studies
The stability of an analyte in a biological matrix under various storage and processing conditions is critical for reliable quantification. Recovery studies are performed to assess the efficiency of the extraction method. In the context of methods using 2-Hydroxy Atorvastatin-d5 as an internal standard, these evaluations are focused on the analyte, 2-Hydroxy Atorvastatin.
A validated UPLC-MS/MS method employing solid-phase extraction (SPE) for sample preparation from human plasma reported high and consistent extraction recoveries for both the analytes and their deuterated internal standards. nih.gov The extraction recovery for 2-Hydroxy Atorvastatin and 2-Hydroxy Atorvastatin-d5 was found to be greater than 80%. nih.govosf.io
Stability of 2-Hydroxy Atorvastatin was assessed under various conditions to ensure that the concentration measured reflects the true concentration at the time of sample collection. The assessments typically include:
Freeze-Thaw Stability: To evaluate the stability after repeated freezing and thawing cycles.
Short-Term Stability: To assess stability at room temperature for the duration of sample processing.
Long-Term Stability: To determine the stability during prolonged storage at low temperatures (e.g., -20°C or -70°C).
Post-Preparative Stability: To check the stability of the processed samples in the autosampler before injection.
Table 2: Stability and Recovery Data for 2-Hydroxy Atorvastatin
| Parameter | Condition | Result |
|---|---|---|
| Extraction Recovery | Solid-Phase Extraction | >80% nih.govosf.io |
| Freeze-Thaw Stability | Multiple Cycles | Stable |
| Short-Term Stability | Room Temperature | Stable |
| Long-Term Stability | Frozen Storage | Stable |
| Post-Preparative Stability | Autosampler | Stable |
Specific numerical stability data for 2-Hydroxy Atorvastatin-d5 is not detailed in the provided sources, as the focus is on the analyte's stability.
Selectivity and Matrix Effect Evaluation
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The matrix effect is the alteration of ionization efficiency of the analyte due to co-eluting substances from the biological matrix.
In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard. For 2-Hydroxy Atorvastatin and its deuterated internal standard, 2-Hydroxy Atorvastatin-d5, specific precursor-to-product ion transitions are monitored. researchgate.net The use of a stable isotope-labeled internal standard like 2-Hydroxy Atorvastatin-d5 is the most effective way to compensate for matrix effects, as it is expected to have nearly identical chromatographic behavior and ionization efficiency to the analyte. nih.govosf.io
To evaluate the matrix effect, blank plasma from different sources is extracted and then spiked with the analyte and internal standard at low and high concentrations. The response is compared to that of a pure solution of the analyte and internal standard. The absence of significant interfering peaks at the retention time of 2-Hydroxy Atorvastatin and 2-Hydroxy Atorvastatin-d5 in blank plasma samples confirms the selectivity of the method. osf.io The UPLC-MS/MS method described was found to be highly selective with no significant direct interferences observed in the MRM channels at the relevant retention times. osf.io
Application As a Stable Isotope Labeled Internal Standard in Quantitative Bioanalysis
Principle of Isotope Dilution Mass Spectrometry in Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a substance in a sample. wikipedia.org The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte—the stable isotope-labeled internal standard (SIL-IS)—to the sample. wikipedia.orgosti.gov This "spike" mixes with the naturally occurring, or "unlabeled," analyte. osti.gov
Because the SIL-IS and the analyte are chemically identical, they behave the same way during sample extraction, purification, and chromatographic separation. acanthusresearch.comelectronicsandbooks.com When the sample is analyzed by mass spectrometry, the instrument can distinguish between the labeled (heavier) and unlabeled (lighter) forms of the molecule based on their mass-to-charge ratio (m/z). nih.gov By measuring the ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS, the initial concentration of the analyte in the sample can be calculated with high accuracy and precision. nih.govresearchgate.net This ratio remains constant even if there are variations or losses during sample workup, as both the analyte and the standard are affected equally. electronicsandbooks.com This method significantly improves measurement certainty, reducing it from 5% to as low as 1% in some cases. wikipedia.org
Minimization of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, serum, and urine are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. scispace.com During LC-MS/MS analysis, these components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing the analyte's signal to be artificially decreased or increased. scispace.comnih.gov This variability can severely compromise the accuracy and reproducibility of quantitative results. scispace.com
The use of a SIL-IS like 2-Hydroxy Atorvastatin-d5 is considered the gold standard for mitigating matrix effects. nih.gov Since the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. crimsonpublishers.comresearchgate.net By co-eluting with the analyte, the SIL-IS effectively normalizes the signal. waters.com The ratio of the analyte's peak area to the internal standard's peak area remains constant, irrespective of the matrix-induced variations in signal intensity. waters.com This ensures that the quantification is not skewed by the complex biological matrix, leading to more reliable and accurate data, even when dealing with inter-individual variability in patient samples. nih.gov
Advantages in High-Throughput Bioanalytical Methodologies
In clinical trials and therapeutic drug monitoring, a large number of samples need to be analyzed quickly and accurately. High-throughput bioanalytical methods are essential in these settings. The use of SIL-IS, such as 2-Hydroxy Atorvastatin-d5, offers significant advantages that facilitate rapid and robust analyses.
Simplified Sample Preparation: Because SIL-IS can compensate for incomplete or variable recovery during sample extraction, simpler and faster extraction techniques like protein precipitation can be employed instead of more laborious methods. osf.ionih.gov
Rapid Chromatographic Runtimes: The high selectivity of MS/MS detection, combined with the ability of the SIL-IS to correct for potential interferences, allows for the use of shorter chromatographic run times. For instance, some methods for atorvastatin (B1662188) and its metabolites achieve run times as short as 2.5 to 5.2 minutes per sample, making it possible to analyze hundreds of samples per day. osf.ionih.gov
Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the assay by correcting for variations in sample preparation, matrix effects, and instrument response. crimsonpublishers.comrsc.org This leads to more reliable data, which is critical for studies that inform clinical decisions.
A study utilizing a deuterated internal standard for atorvastatin and its metabolites demonstrated the capability to analyze over 300 human plasma samples daily. nih.gov This highlights the pivotal role of SIL-IS in enabling high-throughput applications.
Application in Method Development and Validation for Atorvastatin and Related Metabolites
The development and validation of bioanalytical methods are governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). osf.ioajmhsrcmp.org 2-Hydroxy Atorvastatin-d5 and other deuterated analogs are instrumental in developing methods that meet these rigorous standards for the quantification of atorvastatin and its metabolites. osf.io
During method validation, key parameters such as linearity, accuracy, precision, selectivity, and recovery are assessed. The inclusion of a SIL-IS is crucial for achieving the required performance criteria. For example, in a UPLC-MS/MS method for atorvastatin and its five metabolites, the use of deuterated internal standards resulted in excellent linearity and precision. rsc.org Similarly, another LC-MS/MS method for atorvastatin and its active metabolites, which used corresponding deuterium-labeled internal standards, reported high extraction recoveries of over 80% for all analytes. osf.io
The following tables summarize typical validation results from studies employing stable isotope-labeled internal standards for the analysis of atorvastatin and its metabolites in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) This interactive table summarizes the linear range and sensitivity of various analytical methods.
| Analyte | Internal Standard Used | Linear Range (ng/mL) | LLOQ (ng/mL) | Source |
| Atorvastatin | Atorvastatin-D5 | 0.500 - 250 | 0.500 | osf.io |
| 2-Hydroxy Atorvastatin | 2-Hydroxy Atorvastatin-D5 | 0.500 - 250 | 0.500 | osf.io |
| Atorvastatin | Rosuvastatin | 0.1 - 20 | 0.1 | nih.gov |
| o-hydroxyatorvastatin | Rosuvastatin | 0.1 - 20 | 0.1 | nih.gov |
| Atorvastatin | Atorvastatin-d5 | 0.2 - 40 | 0.2 | rsc.org |
| ortho-hydroxy atorvastatin | Atorvastatin-d5 | 0.2 - 40 | 0.2 | rsc.org |
Table 2: Precision and Accuracy Data This interactive table presents the precision (as coefficient of variation, CV%) and accuracy of the methods, demonstrating their reproducibility and correctness.
| Analyte | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) | Source |
| Atorvastatin | 0.50 - 120 | ≤14 | 92.02 - 109.94 | tandfonline.com |
| 2-Hydroxy Atorvastatin | 0.50 - 120 | ≤14 | 92.02 - 109.94 | tandfonline.com |
| Atorvastatin | 0.2 - 40 | 3.3 - 13.9 | Not Specified | rsc.org |
| ortho-hydroxy atorvastatin | 0.2 - 40 | 3.3 - 13.9 | Not Specified | rsc.org |
These data underscore the successful application of SIL-IS, including 2-Hydroxy Atorvastatin-d5, in developing robust, accurate, and precise bioanalytical methods for atorvastatin and its metabolites, making them suitable for demanding clinical and pharmacokinetic studies. osf.iorsc.orgtandfonline.com
Elucidation of Atorvastatin Metabolic Pathways and Enzymatic Contributions
Identification of Cytochrome P450 Enzymes in 2-Hydroxylation of Atorvastatin (B1662188) (e.g., CYP3A4)
The initial and rate-limiting step in the metabolism of atorvastatin is its hydroxylation to form ortho-hydroxyatorvastatin (2-hydroxy atorvastatin) and para-hydroxyatorvastatin. tandfonline.comresearchgate.net These metabolites are pharmacologically active, with an inhibitory potency on HMG-CoA reductase equivalent to the parent compound. nih.govmedex.com.bd Extensive research using various in vitro systems has identified the primary enzymes responsible for this conversion.
Studies utilizing human liver microsomes, specific chemical inhibitors, and recombinant P450 isoforms have conclusively demonstrated that Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for both the ortho- and para-hydroxylation of atorvastatin. tandfonline.comresearchgate.netdroracle.aimedsafe.govt.nz While other isoforms may play a minor role, CYP3A4-mediated metabolism accounts for the vast majority of atorvastatin's clearance. tandfonline.comresearchgate.net
The enzyme CYP3A5 also contributes to atorvastatin metabolism; however, its role is substantially smaller compared to CYP3A4. tandfonline.comnih.gov The intrinsic clearance rate of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, indicating that CYP3A4 is the predominant isoform in this metabolic pathway. tandfonline.comnih.gov Simulations based on the abundance of these enzymes in human liver microsomes suggest that CYP3A4 is responsible for over 85% of atorvastatin metabolism, with CYP3A5 contributing less than 15%. researchgate.net This dominance of CYP3A4 makes it a critical factor in drug-drug interactions involving atorvastatin. medsafe.govt.nznih.gov
| Enzyme | Role in Atorvastatin Metabolism | Key Findings | Citations |
|---|---|---|---|
| CYP3A4 | Major enzyme for 2-hydroxylation and 4-hydroxylation | Accounts for >85% of atorvastatin metabolism. Intrinsic clearance is 5.0-fold higher for ortho-hydroxylation compared to CYP3A5. | tandfonline.comresearchgate.netmedsafe.govt.nznih.gov |
| CYP3A5 | Minor contributor to hydroxylation | Contributes to <15% of atorvastatin metabolism. Genetic polymorphisms in CYP3A5 are not considered a major factor in atorvastatin disposition. | tandfonline.comresearchgate.netnih.govfrontiersin.org |
Investigation of Glucuronidation Pathways of Atorvastatin Metabolites (e.g., UGT1A1, UGT1A3)
Following hydroxylation, atorvastatin and its metabolites undergo Phase II metabolism, primarily through glucuronidation. This process involves the covalent addition of a glucuronic acid moiety, which generally increases the water solubility of the compound and facilitates its excretion. Glucuronidation is also the critical step in the conversion of the active acid forms of atorvastatin and its metabolites to their corresponding inactive lactones. frontiersin.org
The key enzymes mediating this reaction belong to the UDP-glucuronosyltransferase (UGT) superfamily. Specifically, UGT1A1 and UGT1A3 have been identified as the primary enzymes responsible for the glucuronidation of atorvastatin's acyl-glucuronide intermediate, which then cyclizes to form atorvastatin lactone. drugbank.comfrontiersin.orgclinpgx.org Genetic variations in these UGT enzymes can significantly impact the metabolic profile of atorvastatin. For instance, the UGT1A32 polymorphism has been shown to increase the rate of atorvastatin lactonization. elsevierpure.com Conversely, the low-expression UGT1A128 allele is associated with decreased systemic exposure to the atorvastatin lactone metabolite. nih.gov
| Enzyme | Function | Impact of Genetic Polymorphism | Citations |
|---|---|---|---|
| UGT1A1 | Mediates glucuronidation of atorvastatin, leading to lactone formation. | The UGT1A128 allele (a low-expression variant) is associated with lower plasma levels of atorvastatin lactone. | frontiersin.orgclinpgx.orgnih.gov |
| UGT1A3 | Mediates glucuronidation of atorvastatin, leading to lactone formation. | The UGT1A32 polymorphism is linked to increased formation of atorvastatin lactone and 2-hydroxyatorvastatin lactone. | nih.govclinpgx.orgelsevierpure.com |
Role of Transporters (e.g., OATP, MRP2) in Metabolite Disposition
The disposition of atorvastatin and its metabolites is heavily influenced by drug transporters located on the sinusoidal and canalicular membranes of hepatocytes. These transporters control the uptake of the drug from the blood into the liver and the efflux of the drug and its metabolites into the bile.
Hepatic uptake is largely mediated by the organic anion-transporting polypeptide OATP1B1 (encoded by the SLCO1B1 gene). nih.govclinpgx.orgnih.govnih.gov Atorvastatin is a known substrate for OATP1B1, and this transporter plays a crucial role in its hepatic clearance. clinpgx.orgnih.gov Efflux from the hepatocytes into the bile is handled by transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2, encoded by ABCC2), P-glycoprotein (P-gp, encoded by ABCB1), and the Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). clinpgx.org These efflux transporters can also limit the intestinal absorption of atorvastatin. clinpgx.org Genetic variations in these transporter genes can lead to significant inter-individual differences in plasma concentrations of atorvastatin. clinpgx.org
| Transporter | Gene | Location | Function in Atorvastatin Disposition | Citations |
|---|---|---|---|---|
| OATP1B1 | SLCO1B1 | Hepatocyte (sinusoidal membrane) | Mediates hepatic uptake of atorvastatin from the blood. | nih.govclinpgx.orgnih.govnih.gov |
| MRP2 | ABCC2 | Hepatocyte (canalicular membrane) | Mediates biliary efflux of atorvastatin and its metabolites. | clinpgx.orgnih.gov |
| P-glycoprotein (P-gp) | ABCB1 | Hepatocyte, Intestine | Limits intestinal absorption and mediates biliary efflux. | nih.govclinpgx.org |
| BCRP | ABCG2 | Hepatocyte, Intestine | Contributes to biliary efflux and limits intestinal absorption. | clinpgx.org |
In Vitro Metabolism Studies Utilizing 2-Hydroxy Atorvastatin-d5
In vitro systems are indispensable for characterizing metabolic pathways and enzyme kinetics. The use of stable isotope-labeled compounds, such as 2-Hydroxy Atorvastatin-d5, has revolutionized these studies by providing highly accurate and sensitive quantification methods.
Human liver microsomes (HLMs) and isolated human hepatocytes are the gold-standard in vitro models for studying drug metabolism. tandfonline.comnih.gov HLMs contain a high concentration of CYP and UGT enzymes, making them ideal for investigating Phase I and Phase II reactions. nih.govresearchgate.net Hepatocyte suspensions offer a more complete model, as they contain intact cellular structures, including transporters and both Phase I and Phase II enzymes, allowing for the study of uptake, metabolism, and efflux in a single system. tandfonline.comebi.ac.uk
In these incubation systems, atorvastatin is added and its depletion, along with the formation of metabolites like 2-hydroxy atorvastatin, is measured over time. frontiersin.orgresearchgate.net To ensure the precise measurement of the endogenously formed 2-hydroxy atorvastatin, 2-Hydroxy Atorvastatin-d5 is added to the sample during analysis as a deuterium-labeled internal standard. nih.gov This allows for the correction of any sample loss or variability in instrument response during the mass spectrometry analysis, leading to highly reliable quantification. nih.gov
To pinpoint the contribution of a specific enzyme to a metabolic reaction, recombinant enzyme systems are employed. nih.gov These systems involve expressing a single human enzyme, such as CYP3A4, in a cellular system (e.g., insect cells or bacteria) that lacks other drug-metabolizing enzymes. tandfonline.comnih.gov By incubating atorvastatin with these recombinant enzymes, researchers can definitively confirm the enzyme's role in the formation of 2-hydroxy atorvastatin and calculate its specific kinetic parameters without interference from other enzymes. researchgate.netnih.gov This approach was fundamental in establishing the primary role of CYP3A4 over CYP3A5 in atorvastatin hydroxylation. tandfonline.comnih.gov
Stable Isotope Tracer Studies for Metabolic Flux Analysis
Stable isotope tracers are powerful tools for measuring the dynamic flow of molecules through metabolic pathways, a concept known as metabolic flux. nih.govnih.gov These studies provide a quantitative measure of pathway activity, which cannot be obtained from simple concentration measurements alone. nih.gov
In the context of atorvastatin metabolism, 2-Hydroxy Atorvastatin-d5 serves as an ideal stable isotope-labeled internal standard (SIL-IS). nih.gov While not used to trace the de novo synthesis pathway in the traditional sense, its application is a cornerstone of modern pharmacokinetic analysis, which is a form of metabolic flux assessment. By introducing a known quantity of the deuterated standard into a biological sample (e.g., plasma or hepatocyte lysate), researchers can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately determine the concentration of the unlabeled (endogenously produced) 2-hydroxy atorvastatin. nih.gov The mass difference created by the five deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the standard and the analyte. This technique is essential for constructing accurate pharmacokinetic models, determining rates of metabolite formation and elimination, and understanding how various factors, such as genetics or co-administered drugs, affect the metabolic flux of atorvastatin. nih.gov
Mechanistic Research and Kinetic Isotope Effect Studies
Theoretical Framework of Kinetic Isotope Effects (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). wikipedia.org
KIE = kL / kH
This phenomenon is a quantum mechanical effect that arises primarily because heavier isotopes have lower vibrational frequencies in their chemical bonds compared to their lighter counterparts. wikipedia.org Consequently, a bond to a heavier isotope has a lower zero-point energy (ZPE). This difference in ZPE means that more energy is generally required to break a bond to a heavier isotope, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. wikipedia.orgprinceton.edu
KIEs are categorized into two main types:
Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is formed or broken during the rate-determining step of the reaction. libretexts.org For the substitution of hydrogen (H) with deuterium (B1214612) (D), the C-D bond is stronger than the C-H bond. taylorandfrancis.com If this C-H bond is cleaved in the rate-limiting step, a significant KIE (typically kH/kD > 2) is expected. libretexts.orgnih.gov The magnitude of the PKIE can provide insight into the transition state of the reaction. princeton.edu
Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org SKIEs are generally smaller than PKIEs (kH/kD values are often close to 1) and arise from changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu
The study of KIEs is a valuable tool for elucidating reaction mechanisms, helping to identify rate-limiting steps and characterize transition states. wikipedia.orgacs.org
Experimental Design for Determining KIEs with 2-Hydroxy Atorvastatin-d5
To determine the kinetic isotope effect using 2-Hydroxy Atorvastatin-d5, specific experimental designs are employed, often involving cytochrome P450 (P450) enzymes, which are primarily responsible for atorvastatin (B1662188) metabolism. nih.govnih.gov The design typically falls into one of two categories: intermolecular or intramolecular competition experiments.
Intermolecular (Non-competitive) Experiment: In this setup, two separate reactions are run in parallel. One reaction contains the non-deuterated (protiated) substrate, and the other contains the deuterated substrate (e.g., Atorvastatin-d5 leading to 2-Hydroxy Atorvastatin-d5). nih.gov The initial rates of product formation are measured for both reactions. The ratio of these rates provides the KIE. This method can determine both DV (the effect on the maximum reaction velocity, Vmax) and D(V/K) (the effect on the specificity constant, Vmax/Km). nih.gov However, this design is highly sensitive to impurities in the substrates, which could inhibit the enzyme and lead to artificially high KIE values. nih.gov Therefore, high isotopic purity of the deuterated compound (>98%) is crucial. nih.gov
Intramolecular and Intermolecular Competitive Experiments: A more common approach involves a competition experiment where a mixture of the deuterated and non-deuterated substrate is added to a single reaction vessel. The ratio of the hydroxylated products (2-Hydroxy Atorvastatin vs. 2-Hydroxy Atorvastatin-d5) is then measured over time, typically using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This method directly measures the KIE on Vmax/Km and is less susceptible to errors from pipetting or impurities that would affect both reactions equally. nih.gov
The following table illustrates a hypothetical experimental setup for an intermolecular KIE determination.
| Parameter | Reaction with Atorvastatin | Reaction with Atorvastatin-d5 |
| Substrate | Atorvastatin | Atorvastatin-d5 |
| Enzyme | Human Liver Microsomes (CYP3A4) | Human Liver Microsomes (CYP3A4) |
| Product Measured | 2-Hydroxy Atorvastatin | 2-Hydroxy Atorvastatin-d5 |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Hypothetical Initial Rate (v₀) | v₀ (H) | v₀ (D) |
| Calculated KIE (v₀ (H) / v₀ (D)) | KIE Value | KIE Value |
This table is for illustrative purposes only and does not represent actual experimental data.
Elucidation of Rate-Limiting Steps in Atorvastatin Metabolism using Deuterated Analogues
Atorvastatin is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme to form two active hydroxylated metabolites: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin. nih.govresearchgate.net The process involves the oxidation of a C-H bond. taylorandfrancis.com
The use of deuterated analogues like Atorvastatin-d5, which is metabolized to 2-Hydroxy Atorvastatin-d5, is a key strategy to determine if this C-H bond cleavage is the rate-limiting step in the metabolic pathway. nih.gov
The interpretation of KIE studies in complex enzyme systems is nuanced. The observed KIE can be "masked" by other slow steps in the reaction. However, the presence of a significant KIE is a definitive indicator that C-H bond breaking is a kinetically relevant event. nih.govacs.org This information is critical for understanding the drug's metabolic profile.
Investigation of Bond Cleavage and Formation Mechanisms During Hydroxylation
The hydroxylation of atorvastatin by CYP3A4 is believed to proceed through a well-established mechanism for P450 enzymes, which involves a "hydrogen abstraction-oxygen rebound" pathway. In this mechanism, the highly reactive iron-oxo species in the enzyme's active site first abstracts a hydrogen atom from the substrate, creating a transient carbon radical intermediate. This is followed by the "rebound" of a hydroxyl group to the radical, forming the hydroxylated product.
The magnitude of the KIE provides valuable clues about the transition state of the C-H bond cleavage step.
A large KIE value is consistent with a transition state where the C-H bond is significantly broken.
A smaller KIE might indicate an earlier transition state (less bond breaking) or that the hydrogen abstraction is not fully rate-limiting.
By studying the KIE for the formation of 2-Hydroxy Atorvastatin-d5, researchers can probe the nature of this critical bond-breaking event. For example, comparing the KIE for the formation of 2-hydroxy and 4-hydroxy metabolites could reveal differences in the transition states for hydroxylation at these two different positions on the atorvastatin molecule. This level of mechanistic detail is fundamental to fields like drug design, where modifying metabolic pathways can be used to improve a drug's pharmacokinetic properties. wikipedia.org
The following table summarizes the interpretation of hypothetical KIE values in the context of atorvastatin hydroxylation.
| Observed KIE (kH/kD) | Implication for Rate-Limiting Step | Interpretation of Transition State |
| ~ 1 | C-H bond cleavage is not rate-limiting. | Another step (e.g., substrate binding) is the slowest. |
| 2 - 5 | C-H bond cleavage is partially or fully rate-limiting. | Significant C-H bond breaking in the transition state. |
| > 7 | C-H bond cleavage is rate-limiting. | Suggests a highly symmetrical transition state and possibly quantum tunneling of hydrogen. |
This table presents a generalized interpretation and does not represent actual experimental data for 2-Hydroxy Atorvastatin-d5.
Applications in Pharmaceutical Quality Control and Reference Standard Development
Development of Analytical Reference Standards for Atorvastatin (B1662188) Metabolites
The development of robust analytical methods for quantifying drug metabolites is essential for pharmacokinetic and pharmacodynamic studies. Atorvastatin is metabolized by cytochrome P450 3A4 into active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated forms, which account for a significant portion of the total therapeutic activity. nih.gov Therefore, accurately measuring the concentration of these metabolites in biological matrices like plasma is crucial.
2-Hydroxy Atorvastatin-d5 (disodium) is synthesized specifically for use as an internal standard (IS) in such analyses, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govjddtonline.info Because the deuterated standard has virtually identical chromatographic retention time, ionization efficiency, and extraction recovery to the actual metabolite (the analyte), it serves as an ideal control. A known quantity of the d5-labeled standard is added to a patient sample before processing. During analysis, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can calculate the analyte's true concentration with high precision and accuracy, correcting for procedural variability. rsc.org This technique is sensitive enough to reach a limit of quantification in the picogram per milliliter (pg/mL) range, which is necessary for clinical studies. emrespublisher.com
Table 1: Properties of 2-Hydroxy Atorvastatin-d5 (disodium) Reference Standard
| Property | Value | Source |
|---|---|---|
| IUPAC Name | disodium (B8443419);(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | nih.gov |
| CAS Number | 1276537-19-9 | lgcstandards.comnih.govacanthusresearch.com |
| Molecular Formula | C₃₃H₂₉D₅FN₂Na₂O₆ | nih.gov |
| Molecular Weight | 623.6 g/mol | nih.gov |
| Primary Use | Stable Isotope Labeled Internal Standard | medchemexpress.comacanthusresearch.com |
Use in Impurity Profiling and Related Substance Quantification
Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. veeprho.com Impurity profiling involves the identification and quantification of all potential related substances, including starting materials, by-products, intermediates, and degradation products. mjcce.org.mknih.gov Stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC), are developed to separate the API from all known and potential impurities. nih.govijpsdronline.com
The accurate quantification of these impurities, which are often present at very low levels (e.g., below 0.1%), is a significant analytical challenge. mdpi.com A major issue in chromatographic analysis is the potential for co-elution, where an impurity peak overlaps with another substance, leading to inaccurate measurement if using a non-specific detector like UV. waters.com
The use of mass spectrometry (MS) as a detector, coupled with a stable isotope-labeled standard like 2-Hydroxy Atorvastatin-d5 (disodium), overcomes this challenge. If 2-hydroxy atorvastatin were present as an impurity or degradation product, the d5-labeled standard would allow for its precise quantification via isotope dilution mass spectrometry. The mass spectrometer can selectively monitor the specific mass-to-charge ratio (m/z) of the impurity and its deuterated internal standard, eliminating interference from any co-eluting compounds with different masses. waters.com This ensures that the reported level of the impurity is accurate, which is critical for batch release and ensuring the safety and quality of the final drug product.
Table 2: Selected Analytical Methods for Atorvastatin and Related Substances
| Analytical Technique | Column | Detection | Application | Source |
|---|---|---|---|---|
| UPLC-MS/MS | Acquity UPLC HSS T3 | Mass Spectrometry (ESI+) | Quantification of Atorvastatin and its metabolites in human plasma. | rsc.org |
| HPLC | Luna C18 | UV (248 nm) | Determination of Atorvastatin and its impurities (desfluoro, diastereomer) in bulk drug and tablets. | nih.gov |
| HPLC | CHIRALPAK AD-H | UV (244 nm) | Determination of enantiomeric purity and related substances. | ingentaconnect.com |
| HPLC | Core-shell based (e.g., Halo ES-CN) | UV | Evaluation of impurity profile in film-coated tablets. | mjcce.org.mk |
Ensuring Analytical Accuracy and Traceability in Pharmaceutical Research and Development
Analytical accuracy refers to the closeness of a measured value to the true value, while traceability is the ability to relate that measurement back to a known reference standard through an unbroken chain of comparisons. Both are fundamental principles in pharmaceutical analysis, underpinning the validity of data submitted to regulatory authorities. cbg-meb.nl
Using a high-purity, well-characterized reference standard like 2-Hydroxy Atorvastatin-d5 (disodium) is integral to achieving both accuracy and traceability. nih.gov In research and development, when new analytical methods are created and validated, this standard serves as a benchmark. mdpi.com Its use as an internal standard in LC-MS methods significantly enhances accuracy by compensating for matrix effects—the phenomenon where other components in a complex sample (like plasma) can suppress or enhance the ionization of the target analyte, leading to erroneous results. rsc.org
By using a certified reference standard from an accredited source, a laboratory ensures the traceability of its results. The certificate of analysis for the standard provides information on its purity, identity, and concentration, which are themselves traceable to higher-order standards. This documented chain of custody and characterization ensures that analytical results from different laboratories or from studies conducted years apart can be reliably compared, providing confidence in the quality and consistency of the data generated throughout a drug's lifecycle.
Table 3: Compound Names
| Compound Name |
|---|
| 2-Hydroxy Atorvastatin-d5 (disodium) |
| Atorvastatin |
| 2-hydroxy atorvastatin |
| para-hydroxy atorvastatin |
| desfluoro-atorvastatin |
Emerging Research Directions and Advanced Methodologies
Integration with Advanced Mass Spectrometry Techniques (e.g., Ion Mobility MS, Imaging MS)
The integration of advanced mass spectrometry (MS) techniques is revolutionizing the analysis of deuterated drug metabolites like 2-Hydroxy Atorvastatin-d5. These methods offer enhanced sensitivity, specificity, and the ability to probe the spatial distribution of molecules within biological systems.
Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge in the gas phase. nih.govnih.govclearsynthdiscovery.com This additional dimension of separation is particularly valuable for distinguishing between isomeric and isobaric metabolites, which can be challenging with conventional MS alone. nih.gov For deuterated compounds like 2-Hydroxy Atorvastatin-d5, IM-MS can provide a cleaner spectrum by separating the metabolite of interest from co-eluting compounds, leading to more accurate quantification and structural elucidation. researchgate.netnih.gov The collision cross-section (CCS) value, a physicochemical property derived from ion mobility measurements, serves as a unique identifier for a molecule, akin to a molecular fingerprint. researchgate.net This is especially useful for tracking metabolites across different studies and biological matrices. researchgate.net
Imaging Mass Spectrometry (MSI) allows for the label-free visualization of the spatial distribution of drugs and their metabolites directly in tissue sections. researchgate.netmusechem.comresearchgate.net This technique provides crucial information on where a drug and its metabolites, including deuterated analogs like 2-Hydroxy Atorvastatin-d5, accumulate in the body. researchgate.netnih.gov Such information is vital for understanding a drug's mechanism of action and potential off-target effects. researchgate.net By analyzing tissue sections, researchers can correlate the presence of 2-Hydroxy Atorvastatin-d5 with specific anatomical structures or pathological features, offering insights that are not achievable through traditional homogenization techniques. musechem.com
The use of deuterated standards, including 2-Hydroxy Atorvastatin-d5, is well-established in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgpharmafocusasia.comresearchgate.net These stable isotope-labeled internal standards are crucial for correcting for matrix effects and ensuring the accuracy and precision of the analytical method. nih.gov
Table 1: Advanced Mass Spectrometry Techniques in Deuterated Metabolite Research
| Technique | Principle | Application for 2-Hydroxy Atorvastatin-d5 (disodium) | Key Advantages |
| Ion Mobility Mass Spectrometry (IM-MS) | Separation of ions based on m/z and gas-phase mobility (size, shape, charge). | - Separation from isomeric and isobaric metabolites.- Accurate quantification with reduced interference.- Determination of collision cross-section (CCS) for confident identification. | - Enhanced peak capacity and spectral clarity. nih.gov- Provides an additional dimension of separation. nih.gov |
| Imaging Mass Spectrometry (MSI) | Label-free visualization of the spatial distribution of molecules in tissue sections. | - Mapping the distribution of 2-Hydroxy Atorvastatin-d5 in various tissues.- Correlating metabolite localization with pharmacological or toxicological effects. | - Provides spatial context to drug metabolism studies. researchgate.net- Simultaneous detection of parent drug and multiple metabolites. musechem.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Standards | Chromatographic separation followed by mass-based detection and quantification. | - Used as an internal standard for the accurate quantification of non-deuterated 2-Hydroxy Atorvastatin (B1662188). | - High sensitivity and specificity. nih.gov- Corrects for variability in sample preparation and matrix effects. nih.gov |
Computational Chemistry and Molecular Modeling of Deuterated Metabolites
Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the behavior of deuterated drug metabolites. These in silico approaches can guide synthetic efforts, rationalize experimental findings, and provide insights into the molecular interactions that govern metabolism.
Prediction of Metabolic Sites and Deuteration Effects
Predicting the sites of metabolism on a drug molecule is a critical step in drug development. Computational models can identify "soft spots" in a molecule that are most likely to undergo metabolic transformation by enzymes like the cytochrome P450 (CYP) family. nih.gov For deuterated compounds, these predictions are even more crucial. The deuterium (B1214612) kinetic isotope effect (KIE) can significantly slow down the metabolism at a deuterated position. acs.orgjuniperpublishers.com However, this can sometimes lead to "metabolic switching," where the metabolic burden shifts to other, non-deuterated sites on the molecule. nih.govosti.gov This phenomenon is complex and often unpredictable without the aid of computational models and experimental validation. nih.govjuniperpublishers.com
While specific predictive models for 2-Hydroxy Atorvastatin-d5 are not publicly available, general principles of atorvastatin metabolism can be applied. Atorvastatin is extensively metabolized by CYP3A4 to form ortho- and para-hydroxylated metabolites, including 2-hydroxy atorvastatin. nih.govresearchgate.net Computational models can help predict how the d5-label on the phenyl ring of 2-Hydroxy Atorvastatin might influence further metabolism, although it is important to note that the primary hydroxylation has already occurred in this metabolite.
Docking Studies with Metabolic Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug metabolism, docking studies can simulate the interaction of a drug or its metabolite with the active site of a metabolic enzyme, such as CYP3A4. nih.gov These studies can provide valuable information about the binding affinity and the specific amino acid residues involved in the interaction. nih.govnih.gov
For 2-Hydroxy Atorvastatin-d5, docking studies with enzymes like CYP3A4 could help to understand if the deuteration of the phenyl group influences its binding orientation or affinity within the enzyme's active site compared to its non-deuterated counterpart. While several docking studies have been performed on atorvastatin and its analogues, specific studies on the deuterated metabolite are not yet prevalent in the literature. researchgate.netnih.govnih.gov
Future Prospects of Deuterated Drug Metabolites in Translational Research
The strategic use of deuterium in drug design, often referred to as "deuterium-switching," is a growing area in pharmaceutical research with significant translational potential. nih.govnih.gov By modifying the metabolic profile of a drug, deuteration can lead to improved pharmacokinetic properties, such as a longer half-life, reduced formation of toxic metabolites, and a more consistent therapeutic effect. scienceopen.comdeutramed.com
Several deuterated drugs have already been approved by regulatory agencies, and many more are in clinical development, highlighting the viability of this approach. nih.govacs.orgresearchgate.net The insights gained from studying deuterated metabolites like 2-Hydroxy Atorvastatin-d5 can inform the design of next-generation drugs with enhanced therapeutic profiles. precisionbusinessinsights.com
The future of deuterated drug metabolites in translational research is promising. As our understanding of the kinetic isotope effect and its in vivo consequences deepens, and as our analytical and computational tools become more sophisticated, we can expect to see more deuterated drugs entering clinical practice. pharmafocusasia.comprecisionbusinessinsights.com These advancements will ultimately benefit patients by providing safer and more effective treatment options for a wide range of diseases. clearsynthdiscovery.com
Q & A
Basic: How should 2-Hydroxy Atorvastatin-d5 (disodium) be prepared for use as an internal standard in LC-MS/MS quantification?
Methodological Answer:
- Solution Preparation : Dissolve the compound in DMSO at 1 mg/mL as a stock solution. For working standards, dilute in methanol or acetonitrile to avoid solvent interference .
- Calibration Curve : Use serial dilutions (e.g., 0.1–100 ng/mL) in biological matrices (plasma, serum) with deuterated standards to correct for matrix effects .
- Quality Control : Include triplicate measurements at low, mid, and high concentrations to assess intra- and inter-day precision (<15% CV) .
Basic: What analytical methods are validated for quantifying 2-Hydroxy Atorvastatin-d5 (disodium) in biological samples?
Methodological Answer:
- LC-MS/MS Parameters :
- Sample Preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (10,000 ×g, 10 min) .
Advanced: How does deuterium substitution in 2-Hydroxy Atorvastatin-d5 (disodium) influence its pharmacokinetic properties compared to the non-deuterated form?
Methodological Answer:
- Metabolic Stability : Deuterium at the ortho-position reduces CYP450-mediated oxidation, prolonging half-life (t1/2) in vitro (e.g., from 3.5 to 5.2 hours in hepatocyte assays) .
- Isotope Effect Validation : Compare deuterated and non-deuterated forms in parallel incubations with NADPH-fortified microsomes. Monitor metabolites via HRMS to identify deuteration sites .
Advanced: What experimental designs are recommended to resolve contradictions in reported hepatotoxicity data for high-dose atorvastatin metabolites?
Methodological Answer:
- Confounding Factors : Stratify studies by dose (e.g., 20 mg vs. 80 mg), patient BMI, and baseline liver function (ALT/AST levels) to isolate compound-specific effects .
- In Vitro/In Vivo Bridging : Use primary human hepatocytes to model toxicity thresholds (e.g., IC50 > 50 µM suggests low risk) and validate in rodent models with deuterated analogs .
Basic: How should 2-Hydroxy Atorvastatin-d5 (disodium) be stored to maintain stability in long-term studies?
Methodological Answer:
- Short-Term : Store at 4°C in airtight vials with desiccant for up to 1 month .
- Long-Term : Aliquot and freeze at -80°C in inert solvents (e.g., DMSO) to prevent hydrolysis. Confirm stability via periodic LC-MS purity checks (>95%) .
Advanced: What methodologies optimize the detection of 2-Hydroxy Atorvastatin-d5 (disodium) in lipid-rich matrices (e.g., adipose tissue)?
Methodological Answer:
- Extraction Protocol : Use Folch method (chloroform:methanol, 2:1 v/v) with 0.88% KCl wash to isolate lipophilic fractions .
- Matrix Interference Mitigation : Employ stable isotope dilution (e.g., <sup>13</sup>C-labeled analogs) and post-column infusion to identify ion suppression zones .
Basic: What are the critical parameters for validating 2-Hydroxy Atorvastatin-d5 (disodium) solubility in in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO, ethanol, and PBS (pH 7.4) at 37°C. Vortex/sonicate for 30 min, then centrifuge (14,000 ×g) to remove undissolved particles .
- Dynamic Light Scattering : Confirm monodisperse distribution (PDI < 0.3) to rule out aggregation .
Advanced: How can researchers investigate the neuroprotective potential of 2-Hydroxy Atorvastatin-d5 (disodium) using in vitro models?
Methodological Answer:
- Oxygen-Glucose Deprivation (OGD) Model :
- Treat rat cortical neurons with 10–100 nM compound 24 hours pre-OGD.
- Assess viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
- Mechanistic Studies : Use siRNA knockdown of HMG-CoA reductase to isolate statin-specific effects .
Advanced: What strategies address batch-to-batch variability in deuterated atorvastatin analogs during large-scale studies?
Methodological Answer:
- QC Metrics : Require suppliers to provide NMR (≥98% deuteration) and LC-MS (purity >95%) certificates .
- In-House Validation : Perform isotopic enrichment analysis via HRMS and compare retention times with non-deuterated standards .
Basic: How can researchers differentiate 2-Hydroxy Atorvastatin-d5 (disodium) from its lactone derivative in metabolic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
